molecular formula C19H15FN4O3S2 B3013608 N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895102-28-0

N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No. B3013608
M. Wt: 430.47
InChI Key: AFZOEDGAGUFKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related thiazolyl N-benzyl-substituted acetamide derivatives is detailed in the first paper. These compounds were synthesized to investigate the role of the pyridine ring and N-benzyl substitution in the context of Src kinase inhibitory activity. Although the exact synthesis of N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is not described, similar synthetic routes could potentially be applied to this compound, involving the construction of the thiazine ring and subsequent introduction of the acetamide moiety .

Molecular Structure Analysis

The molecular structure of the compound likely features a thiazine ring, which is a bicyclic system containing both sulfur and nitrogen atoms, as well as an acetamide group attached to a fluorinated aromatic ring. The presence of the fluorine atom suggests potential for increased metabolic stability and possibly altered electronic properties of the aromatic ring. The thiazine ring system may contribute to the compound's binding affinity to biological targets due to its heterocyclic nature .

Chemical Reactions Analysis

While the specific chemical reactions of N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide are not discussed, the related compounds in the first paper were evaluated for their Src kinase inhibitory activities. This suggests that the compound of interest may also undergo biological reactions involving enzyme inhibition, potentially within the context of cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided, but based on the structure, one could infer that it is likely to be a solid at room temperature, with moderate solubility in organic solvents due to the presence of both polar (acetamide) and nonpolar (aromatic) regions. The fluorine atom could influence the acidity of adjacent hydrogen atoms, potentially affecting the compound's reactivity. The thiazine ring might confer rigidity to the molecule, affecting its binding to biological targets .

properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S2/c1-24-15-8-3-2-7-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZOEDGAGUFKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

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